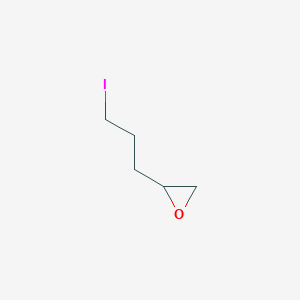

2-(3-Iodopropyl)oxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Iodopropyl)oxirane is a chemical compound with the molecular formula C5H9IO . It has an average mass of 212.029 Da and a monoisotopic mass of 211.969803 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9IO/c6-3-1-2-5-4-7-5/h5H,1-4H2 . This indicates that the molecule consists of 5 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 1 oxygen atom .Chemical Reactions Analysis

A systematic study on the kinetics and mechanism of ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is presented . The reaction pathways were examined by the density functional theory (DFT) method at the B3LYP/6-31+G** level .科学的研究の応用

Chemical Analysis and Titration

- Direct Titration of Epoxy Compounds: 2-(3-Iodopropyl)oxirane, as an oxirane, is involved in methods for determining the oxirane ring in organic compounds. A method described uses perchloric acid in the presence of a soluble quaternary ammonium bromide or iodide for direct titration of oxiranes, highlighting its relevance in chemical analysis and titration processes (R. Jay, 1964).

Chiral Resolution Reagent

- Chiral Resolution Reagent for α-Chiral Amines: The compound is used in chiral resolution reagents. For instance, a related compound, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, reacts with α-chiral primary and secondary amines, indicating the potential of oxiranes like this compound in chiral resolution (Sergi Rodríguez-Escrich et al., 2005).

Synthesis of Functionalized Alcohols

- Multifunctionalized Homoallylic Alcohols: this compound can participate in the synthesis of highly functionalized homoallylic alcohols, as shown by the use of 3-iodo allenoates for the regioselective ring opening of oxiranes. This approach offers access to various synthetic transformations (Adiseshu Kattuboina et al., 2006).

Iodination in Organic Synthesis

- Iodination of Quinolin-2-ones and Spiro[4,5]trienones: Oxirane compounds like this compound can be involved in iodocyclization processes, as evidenced by a study where PhI(OCOCF3)2 was used for iodocyclization of N-arylpropynamides, leading to iodinated compounds (Ying Zhou et al., 2017).

Pharmaceutical Applications

- Drug Synthesis: this compound is potentially useful in the synthesis of drug molecules. For example, oxetanes, a related class of compounds, have been used in drug-related synthesis for property-modulating effects (Wusheng Guo et al., 2016).

Enzymatic Catalysis

- Enzymatic Resolution of Tertiary Alcohols: Compounds containing an oxirane moiety or an iodo atom, similar to this compound, have been resolved using lipases in high enantioselectivities, indicating their potential in enzymatic catalysis (Same-Ting Chen & Jim-Min Fang, 1997).

作用機序

生化学分析

Molecular Mechanism

Oxiranes are known to undergo ring-opening reactions, which could potentially lead to interactions with biomolecules and changes in gene expression

Metabolic Pathways

Oxiranes can be involved in various metabolic pathways, depending on their specific structure and the enzymes they interact with .

Subcellular Localization

Future studies could investigate whether it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

2-(3-iodopropyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c6-3-1-2-5-4-7-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTNXHPTAOCBTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2607529.png)

![1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2607531.png)

![4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2607539.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2607540.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide](/img/structure/B2607541.png)

![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B2607543.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2607549.png)